2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is related to a series of TSPO ligands with a 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide structure . Translocator protein (TSPO) expression is closely related to neuroinflammation and neuronal damage, which might cause several central nervous system diseases .
Synthesis Analysis
The synthesis of similar compounds involves the preparation of a series of TSPO ligands with a 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide structure . Additionally, an efficient and convenient procedure for the synthesis of related compounds involves tandem aza-Wittig and annulation reactions with iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide .Molecular Structure Analysis
The molecular structure of this compound is related to a series of TSPO ligands with a 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a series of reactions with a 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide structure . Additionally, the synthesis of related compounds involves tandem aza-Wittig and annulation reactions with iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide .Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), highlighting their potential in imaging applications. For instance, DPA-714, a compound within this series, has been designed for in vivo imaging using positron emission tomography (PET) due to its incorporation of a fluorine atom, allowing labeling with fluorine-18. This development demonstrates the compound's applicability in radiosynthesis and imaging, providing insights into its potential for studying various biological processes and diseases (Dollé et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been explored for their selectivity as Peripheral Benzodiazepine Receptor (PBR) ligands. These studies have led to the development of compounds with high affinity for PBR, tested for their ability to modulate steroid biosynthesis in C6 glioma cells, thus underscoring their therapeutic potential in modulating functions associated with PBR (Selleri et al., 2005).
Phosphodiesterase Inhibitors
Research on 3-aminopyrazolo[3,4-d]pyrimidinones, designed and synthesized for phosphodiesterase 1 (PDE1) inhibition, has revealed compounds with picomolar inhibitory potency. These compounds, including ITI-214, demonstrate excellent selectivity against all other PDE families and have shown efficacy in vivo. This positions them as potential treatments for cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders, showcasing the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives in neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antimicrobial and Anti-inflammatory Agents
The synthesis and evaluation of novel selenolo[2,3-c]pyrazole compounds, derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, have been conducted. These compounds exhibit significant antibacterial and antifungal activities, as well as anti-inflammatory properties, indicating their potential as antimicrobial and anti-inflammatory agents (Zaki et al., 2016).
Antiasthma Agents
Compounds synthesized as mediator release inhibitors for potential use as antiasthma agents include 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines. These have shown activity in the human basophil histamine release assay, indicating their potential in developing new treatments for asthma (Medwid et al., 1990).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target identification, it is difficult to predict which pathways might be affected .
Pharmacokinetics
The compound’s metabolism and excretion pathways are currently unknown .
Result of Action
Without specific target identification and a clear understanding of its mode of action, it is challenging to predict its potential effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-15(2)27-19-8-6-17(7-9-19)12-21(26)22-10-4-5-18-13-23-20-11-16(3)24-25(20)14-18/h6-9,11,13-15H,4-5,10,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSLOMNHTXSAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.